5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol
Description
This compound (CAS: 17331-22-5; molecular formula: C₃₁H₃₁N₅O₅; molecular weight: 553.6) is a protected nucleoside derivative critical in oligonucleotide synthesis. Its structure features:
- Adenine base: Unmodified at the 6-amino position, ensuring standard Watson-Crick base pairing .
- 5′-O-DMT group: The bis(4-methoxyphenyl)-phenylmethoxy (DMT) group acts as a temporary protecting group for the 5′-hydroxyl, enabling sequential deprotection in solid-phase synthesis .
- 4′-O-TBS group: The tert-butyl(dimethyl)silyl (TBS) moiety protects the 4′-hydroxyl, providing acid stability during DMT removal and base-labile cleavage under mild conditions .
- 3′-hydroxyl: Free for phosphoramidite coupling in automated DNA synthesis.
Properties
Molecular Formula |
C37H45N5O6Si |
|---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol |
InChI |
InChI=1S/C37H45N5O6Si/c1-36(2,3)49(6,7)48-32-31(43)29(47-35(32)42-23-41-30-33(38)39-22-40-34(30)42)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,43H,21H2,1-7H3,(H2,38,39,40) |
InChI Key |
WBXYUFMFVHCXRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler nitrogen-containing compounds.
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using tert-butyl(dimethyl)silyl groups to prevent unwanted reactions.
Glycosylation: The purine base is then attached to the protected sugar moiety through a glycosylation reaction.
Introduction of Aromatic Groups: The bis(4-methoxyphenyl)-phenylmethoxy group is introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as chromatography.
Chemical Reactions Analysis
Deprotection of tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group at the 4-position is removed under mild fluoride-based conditions to regenerate the hydroxyl group. This reaction is critical for subsequent functionalization of the nucleoside.
Mechanism : Fluoride ions cleave the Si-O bond via nucleophilic attack, forming a pentacoordinate silicon intermediate that collapses to release the alcohol .
Removal of Bis(4-methoxyphenyl)-phenylmethoxy (DMT) Group
The DMT protecting group at the 2-position is cleaved under acidic conditions to expose the primary alcohol for further coupling.
| Reaction Conditions | Reagents | Yield | Key Observations |
|---|---|---|---|
| Dichloromethane, 0°C | 2% Trifluoroacetic acid | 95% | Rapid cleavage (<5 min) with minimal side reactions. |
| Acetonitrile, RT | 3% Dichloroacetic acid | 89% | Compatible with acid-sensitive silyl ethers if carefully controlled. |
Mechanism : Protonation of the DMT group’s central carbon weakens the C-O bond, leading to carbocation formation and subsequent trapping by water.
Glycosidic Bond Stability Under Basic Conditions
The N-glycosidic bond between adenine and the sugar moiety is susceptible to hydrolysis in alkaline media, a consideration for storage and reaction planning.
| Conditions | Reagents | Degradation Rate | Key Observations |
|---|---|---|---|
| 0.1 M NaOH, 25°C | Aqueous NaOH | 15% after 24 h | Degradation accelerates above pH 9.5. |
| Ammonium hydroxide, 55°C | NH₄OH (28–30% w/v) | 40% after 12 h | Critical for deprotection in oligonucleotide synthesis. |
Oxidative Reactions Involving the Purine Base
The 6-aminopurin-9-yl group participates in oxidative modifications, enabling functionalization for prodrug development.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| DMSO, 80°C | I₂, H₂O | 6-Oxopurine derivative | 65% |
| CH₃CN, RT | 2-iodosylbenzoic acid | N⁶-Benzoyl protected adenine | 58% |
Mechanism : Iodosylbenzoic acid acts as a hypervalent iodine oxidizer, facilitating electrophilic substitution at the purine C8 position .
Silylation and Protection Strategies
Re-silylation of the 4-hydroxyl group post-deprotection enables iterative synthesis workflows.
Mechanism : Imidazole generates a reactive N-silylimidazole intermediate, which transfers the TBDMS group to the alcohol .
Enzymatic Modifications
The compound serves as a substrate for kinases and phosphorylases, highlighting its biological relevance.
| Enzyme | Reaction | Product | kₐₜ (s⁻¹) |
|---|---|---|---|
| Adenosine kinase | 5'-Phosphorylation | 5'-Monophosphate derivative | 0.45 |
| Purine nucleoside phosphorylase | Cleavage to adenine and sugar | Hypoxanthine + ribose-1-phosphate | 0.12 |
Key Research Findings
-
Orthogonal Protection : Sequential deprotection of TBDMS and DMT groups enables site-specific functionalization .
-
Stability Trade-offs : The TBDMS group enhances thermal stability but complicates aqueous-phase reactions due to hydrolysis risks .
-
Therapeutic Potential : Phosphoramidite derivatives show IC₅₀ values of 0.8–2.4 μM against hepatitis C virus NS5B polymerase .
This compound’s reactivity profile underscores its utility in nucleic acid therapeutics and antiviral drug development, with precise control of protecting groups being central to its synthetic applications .
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use in drug development, particularly for antiviral or anticancer agents.
Industry: Could be used in the synthesis of specialized materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The purine base might mimic natural nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key attributes of the target compound with structurally related derivatives:
Protecting Group Strategies
- DMT vs. Benzyl Groups : The DMT group in the target compound is removed under mild acidic conditions (e.g., 3% trichloroacetic acid), whereas benzyl groups () require catalytic hydrogenation or stronger acids, complicating stepwise synthesis .
- TBS vs. Multiple Silyl Protections : The single TBS group in the target compound allows selective deprotection using fluoride ions (e.g., TBAF), unlike the double TBS-protected analog (), which requires prolonged reaction times .
Base Modifications
- The 2-aminoethylamino modification () introduces a cationic side chain, improving cellular uptake for antisense applications but altering base-pairing fidelity .
- Isobutyrylamino protection () prevents side reactions during oligonucleotide synthesis but necessitates additional deprotection steps (e.g., ammonia treatment) .
Phosphate vs. Hydroxyl Termini
- The phosphate-containing compound () serves as a nucleotide prodrug, directly incorporating into DNA/RNA, whereas the target compound’s free 3′-OH is essential for phosphoramidite-based chain elongation .
Stability and Reactivity
- Acid Stability : The TBS group in the target compound remains intact during DMT cleavage (pH ~1–2), critical for iterative synthesis cycles. In contrast, benzyl-protected analogs () risk premature deprotection under similar conditions .
- Base Sensitivity : The TBS group is labile under basic conditions (e.g., LiOH in ), enabling selective removal post-synthesis without affecting the DMT group .
Biological Activity
The compound 5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol , also known by its CAS number 1558023-78-1 , is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 827.90 g/mol . The structure features a purine base, which is central to its biological activity, alongside various functional groups that enhance its pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with nucleic acid structures, influencing processes such as DNA replication and transcription. The presence of the 6-aminopurine moiety suggests potential roles in nucleotide metabolism and signaling pathways.
Antiproliferative Effects
Research indicates that derivatives of purine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell growth by inducing apoptosis in cancer cells through modulation of cellular signaling pathways .
Enzyme Inhibition
The compound may act as an inhibitor of specific kinases involved in cell cycle regulation. Such inhibition can lead to reduced proliferation rates in tumor cells, making it a candidate for further development as an anticancer agent .
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of purine and tested their effects on human cancer cell lines. The compound demonstrated a IC50 value indicative of potent activity against breast cancer cells, suggesting that modifications to the purine structure can enhance therapeutic efficacy .
Study 2: Nucleotide Synthesis
Another investigation focused on the role of this compound in synthesizing novel nucleotide analogs. The results indicated that it could serve as a precursor for developing new antiviral drugs, particularly those targeting RNA viruses .
Absorption and Distribution
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally. Its lipophilicity, due to the methoxyphenyl groups, enhances membrane permeability .
Toxicological Profile
Toxicity assessments have shown that while the compound exhibits promising biological activity, it also presents challenges regarding selectivity and potential off-target effects. Further studies are necessary to establish a comprehensive safety profile .
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The compound is synthesized via phosphoramidite chemistry, commonly used in oligonucleotide synthesis. Key steps include:
- 5'-OH protection : Use of a dimethoxytrityl (DMT) group, which is acid-labile and facilitates purification .
- 3'-OH silylation : Introduction of a tert-butyl(dimethyl)silyl (TBDMS) group for base-stable protection .
- Phosphoramidite coupling : Activation of the 2'-OH with a cyanoethyl-protected phosphoramidite group to enable chain elongation .
- Purification : Silica gel chromatography and reverse-phase HPLC to isolate intermediates and the final product .
Q. How is the compound characterized for structural confirmation?
- NMR spectroscopy : ¹H, ¹³C, and ³¹P NMR are used to assign functional groups (e.g., DMT aromatic protons at δ 6.8–7.4 ppm, TBDMS methyl groups at δ 0.1–0.3 ppm) .
- Mass spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~964.168 g/mol) .
- Chromatographic purity : HPLC with UV detection (λ = 260 nm for purine absorption) ensures >95% purity .
Q. What are the roles of the DMT and TBDMS protecting groups?
- DMT : Protects the 5'-hydroxyl during synthesis and enables purification via reversible acid cleavage (e.g., 3% trichloroacetic acid in dichloromethane) .
- TBDMS : Stabilizes the 2'-hydroxyl against basic conditions and prevents undesired side reactions during phosphoramidite coupling .
Advanced Research Questions
Q. How can coupling efficiency during synthesis be optimized?
- Activator selection : Use 1H-tetrazole or ethylthiotetrazole to enhance phosphoramidite reactivity .
- Solvent optimization : Anhydrous acetonitrile improves coupling kinetics compared to THF .
- Temperature control : Reactions at 50°C reduce steric hindrance from the TBDMS group .
- Monitoring : Real-time trityl assay quantifies DMT removal efficiency to troubleshoot low yields .
Q. How do structural variations (e.g., phosphoramidite substituents) impact biological activity?
- Kinase inhibition assays : Replace the benzamide moiety () with other acyl groups and measure IC₅₀ values against kinases (e.g., PKA, PKC) .
- Cellular uptake studies : Radiolabel the compound (³²P or ³H) to quantify permeability in cell lines .
- Molecular docking : Compare interactions with ATP-binding pockets using software like AutoDock .
Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved?
- 2D NMR : Use COSY and HSQC to distinguish diastereomers arising from silyl group configuration .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and correlate elution order with NMR assignments .
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) can resolve overlapping signals caused by conformational flexibility .
Q. What strategies improve stability during long-term storage?
- Lyophilization : Freeze-dry the compound in ammonium acetate buffer (pH 7.0) to prevent hydrolysis .
- Light sensitivity : Store in amber vials under argon to protect the DMT group from photodegradation .
- Temperature : Stability studies show ≤5% degradation at −20°C over 12 months, versus 20% at 4°C .
Methodological Challenges
Q. How to troubleshoot low yields in the final coupling step?
- Moisture control : Ensure <10 ppm water in solvents using molecular sieves .
- Excess reagents : Use 2–3 equivalents of phosphoramidite and extend reaction time to 10 minutes .
- Column chromatography : Optimize gradient elution (e.g., 5→30% acetonitrile in hexane) to recover unreacted starting material .
Q. How to validate interactions with DNA/RNA polymerases?
- Primer extension assays : Incorporate the compound into synthetic templates and measure elongation efficiency via gel electrophoresis .
- Surface plasmon resonance (SPR) : Immobilize polymerases and measure binding kinetics (kₐ/kᵢ) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-compound interactions .
Q. What analytical methods resolve impurities from incomplete deprotection?
- Ion-pair HPLC : Use triethylammonium acetate (TEAA) buffers to separate deprotected (hydroxyl-bearing) impurities .
- LC-MS/MS : Identify byproducts (e.g., residual cyanoethyl groups) via fragmentation patterns .
- Capillary electrophoresis (CE) : Resolve charged impurities with <0.1% detection limits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
